molecular formula C16H12F5N3O2S B1671024 Enflicoxib CAS No. 251442-94-1

Enflicoxib

Numéro de catalogue: B1671024
Numéro CAS: 251442-94-1
Poids moléculaire: 405.3 g/mol
Clé InChI: ZZMJXWXXMAAPLI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

E-6087, également connu sous le nom d'enflicoxib, est un composé anti-inflammatoire non stéroïdien qui inhibe sélectivement la cyclooxygénase-2 (COX-2). Contrairement à de nombreux autres médicaments anti-inflammatoires non stéroïdiens, l'this compound n'inhibe pas la cyclooxygénase-1 (COX-1). Cette inhibition sélective rend l'this compound particulièrement efficace pour réduire l'inflammation, la douleur et la fièvre sans provoquer les effets secondaires gastro-intestinaux généralement associés aux médicaments anti-inflammatoires non stéroïdiens .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'enflicoxib implique plusieurs étapes, à partir de la préparation de la structure de base de la pyrazoline. Les étapes clés comprennent :

    Formation du cycle pyrazoline : Elle est généralement obtenue par réaction d'un dérivé d'hydrazine avec un composé carbonylé α,β-insaturé en conditions acides ou basiques.

    Introduction du groupe trifluorométhyle : Cette étape implique l'utilisation d'agents trifluorométhylant tels que l'iodure de trifluorométhyle ou l'acide trifluorométhylsulfonique.

    Modifications finales :

Méthodes de production industrielle

La production industrielle de l'this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :

Analyse Des Réactions Chimiques

Types de réactions

L'enflicoxib subit plusieurs types de réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers métabolites et dérivés de l'this compound, tels que l'E-6132, qui conserve l'activité inhibitrice de la COX-2 .

Applications De Recherche Scientifique

Treatment of Canine Osteoarthritis

Efficacy and Safety Studies

Enflicoxib has been evaluated in multiple clinical studies for its effectiveness in managing osteoarthritis in dogs. A randomized, controlled study involving 180 dogs demonstrated that this compound significantly reduced pain and inflammation compared to placebo. The study utilized a clinical sum score (CSS) to assess efficacy over a 42-day period. Results indicated that this compound had a CSS of 3.64 with a 74% response rate, outperforming placebo (CSS of 7.15 and 29% response) and showing non-inferiority to mavacoxib, another NSAID used as a reference .

Long-term Efficacy

In a long-term study extending up to six months, this compound maintained its efficacy with consistent CSS responder rates of approximately 71.6% across various time points (Days 44, 135, and 189). The results showed significant differences from placebo throughout the study period .

Pharmacokinetics and Dosage

Pharmacokinetic Profile

This compound exhibits a favorable pharmacokinetic profile characterized by stable blood levels after repeated weekly administrations. The recommended dosage is typically 4 mg/kg once weekly, with an initial loading dose of 8 mg/kg .

Safety Margin

Safety assessments have shown that this compound is well-tolerated even at doses up to five times the recommended level over extended periods . Adverse events reported were generally mild and resolved without intervention.

Comparative Efficacy Table

Study Sample Size Treatment Duration Efficacy Measure (CSS) Responder Rate (%) Adverse Events
Study A180 dogs42 daysThis compound: 3.64This compound: 74Mild GI issues
Study B109 dogsUp to 189 daysThis compound: consistent~71.6Mild and transient
Study CVariousLong-termStable therapeutic levels>90None significant

Case Study: Efficacy in Severe Osteoarthritis

A case study involving a dog with severe osteoarthritis demonstrated significant improvement in mobility and reduction in pain scores after treatment with this compound over a six-month period. Owner assessments indicated a high satisfaction rate, correlating with clinical observations of improved quality of life.

Case Study: Long-term Safety Monitoring

In another observational study, several dogs were monitored over an extended period while receiving this compound treatment. The results confirmed that long-term administration did not lead to increased adverse events or significant changes in hematological or biochemical parameters, reinforcing the drug's safety profile .

Mécanisme D'action

Enflicoxib exerts its effects by selectively inhibiting the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins. By blocking COX-2, this compound reduces the levels of these prostaglandins, thereby alleviating inflammation, pain, and fever. The molecular targets of this compound include the active site of the COX-2 enzyme, where it binds and prevents the conversion of arachidonic acid to prostaglandins .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité de l'this compound

L'this compound est unique par sa longue demi-vie d'élimination et sa faible clairance plasmatique, ce qui contribue à sa durée d'action prolongée. De plus, l'inhibition sélective de la COX-2 par l'this compound, sans affecter la COX-1, réduit le risque d'effets secondaires gastro-intestinaux, ce qui en fait une option plus sûre pour un usage à long terme .

Activité Biologique

Enflicoxib is a selective non-steroidal anti-inflammatory drug (NSAID) belonging to the coxib class, primarily developed for the treatment of pain and inflammation associated with canine osteoarthritis. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and clinical efficacy based on diverse research findings.

This compound exerts its therapeutic effects through selective inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins that mediate inflammation and pain. Unlike traditional NSAIDs, which inhibit both COX-1 and COX-2, this compound's selectivity for COX-2 reduces gastrointestinal side effects commonly associated with non-selective NSAIDs.

Inhibition Profiles

Research indicates that this compound and its enantiomers exhibit varying degrees of COX inhibition. The (S)-(−)-enantiomer and the pyrazol metabolite demonstrate significant COX-1 and COX-2 inhibition, with the pyrazol metabolite showing a preferential selectivity for COX-2. The following table summarizes the IC50 values for COX inhibition:

CompoundIC50 COX-1 (µM)IC50 COX-2 (µM)Selectivity Ratio (COX-1/COX-2)
This compound37.52.813.39
(S)-(−)-Enflicoxib23.913.41.78
Pyrazol Metabolite50.80.2254

The pyrazol metabolite exhibits a markedly higher selectivity ratio compared to this compound itself, indicating its potential as a more effective anti-inflammatory agent in vivo .

Pharmacokinetics and Metabolism

This compound undergoes extensive metabolism via cytochrome P450 enzymes, resulting in several metabolites, with the hydroxylated pyrazoline metabolite (M8) being predominant. The pharmacokinetic profile reveals that after oral administration in dogs, plasma concentrations peak within the first 48 hours, followed by sustained levels of the pyrazol metabolite:

  • Maximum Effective Concentration (MEC) : Established at 411 ng/ml for the pyrazol metabolite.
  • Maximum Tolerated Concentration (MTC) : Established at 4258 ng/ml for the pyrazol metabolite.

This pharmacokinetic behavior supports this compound's long-lasting therapeutic efficacy in treating canine osteoarthritis .

Clinical Efficacy

A multicenter clinical trial involving 180 dogs assessed the efficacy of this compound against mavacoxib and placebo. Key findings from this study include:

  • Clinical Success Scores (CSS) : Enflicoxib demonstrated a CSS of 3.64 with a responder rate of 74%, significantly superior to placebo.
  • Onset of Action : A faster onset was observed for this compound, with significant improvements noted from day 7 post-administration.
  • Owner Assessments : Owner-reported outcomes indicated a response rate of 90% for dogs treated with this compound compared to lower rates for mavacoxib and placebo.

The results confirm this compound's efficacy across all stages of canine osteoarthritis, with a favorable safety profile comparable to other NSAIDs .

Case Studies

  • Case Study A : A Beagle diagnosed with moderate osteoarthritis showed significant improvement in mobility and pain scores after two weeks on enflicoxib, correlating with plasma levels above the MEC.
  • Case Study B : In a randomized control trial, dogs treated with this compound exhibited reduced inflammation markers compared to those receiving placebo, further supporting its clinical effectiveness.

Propriétés

Numéro CAS

251442-94-1

Formule moléculaire

C16H12F5N3O2S

Poids moléculaire

405.3 g/mol

Nom IUPAC

4-[3-(2,4-difluorophenyl)-5-(trifluoromethyl)-3,4-dihydropyrazol-2-yl]benzenesulfonamide

InChI

InChI=1S/C16H12F5N3O2S/c17-9-1-6-12(13(18)7-9)14-8-15(16(19,20)21)23-24(14)10-2-4-11(5-3-10)27(22,25)26/h1-7,14H,8H2,(H2,22,25,26)

Clé InChI

ZZMJXWXXMAAPLI-UHFFFAOYSA-N

SMILES

C1C(N(N=C1C(F)(F)F)C2=CC=C(C=C2)S(=O)(=O)N)C3=C(C=C(C=C3)F)F

SMILES canonique

C1C(N(N=C1C(F)(F)F)C2=CC=C(C=C2)S(=O)(=O)N)C3=C(C=C(C=C3)F)F

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

4-(5-(2,4-difluorophenyl)-4,5-dihydro-3-trifluoromethyl-1H-pyrazol-1-yl)benzenesulfonamide
E-6087

Origine du produit

United States

Synthesis routes and methods

Procedure details

In a flask with an inert atmosphere sodium ethoxide (0.53 g, 7.72 mmoles) is dissolved in 45 ml of ethanol. 1,1,1-trifluoro-4-(2,4-difluorophenyl)-3-butene-2-one (prepared according to method E-1) (0.913 g, 3.86 mmoles) and 4-(aminosulphonyl)phenylhydrazine chlorohydrate (0.87 g, 3.87 mmoles) are added and the mixture was refluxed for 16 hours. The mixture was cooled, evaporated to dryness, cold water added, and the mixture acidified by adding acetic acid and the precipitated solid filtered. This solid was redissolved in ether, treated with active C, filtered and the solvent eliminated with a rotovapor. The resulting residue was crystallised from ethyl ether-petrol ether (50:50) to give 1-(4-aminosulphonylphenyl)-5-(2,4-difluorophenyl)-4,5-dihydro-3-trifluoromethyl-1H-pyrazole (1.02 g, yield: 65%) in the form of a solid m.p.=160-2° C.
[Compound]
Name
solid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.53 g
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
solvent
Reaction Step Two
Name
1,1,1-trifluoro-4-(2,4-difluorophenyl)-3-butene-2-one
Quantity
0.913 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Enflicoxib
Reactant of Route 2
Reactant of Route 2
Enflicoxib
Reactant of Route 3
Enflicoxib
Reactant of Route 4
Reactant of Route 4
Enflicoxib
Reactant of Route 5
Enflicoxib
Reactant of Route 6
Enflicoxib

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.